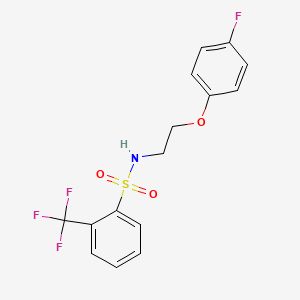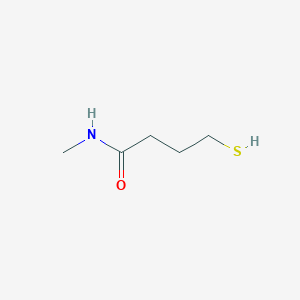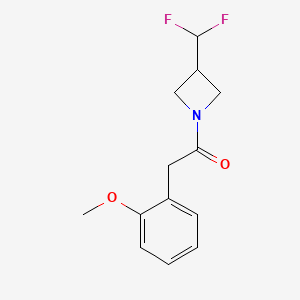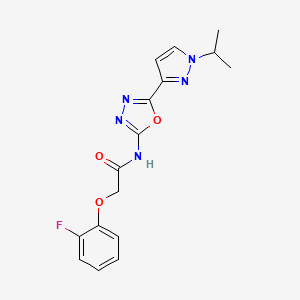
N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as F-TFMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the phenethylamine family and is structurally similar to other psychoactive substances such as MDMA and mescaline. In
Wissenschaftliche Forschungsanwendungen
Directed Metalation and Synthetic Applications
Sulfonamides, including compounds structurally related to N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide, serve as powerful Directed Metalation Groups (DMGs) in organic synthesis. Their application in Directed ortho Metalation (DoM) methodology has opened vast possibilities for arylsulfonamides, particularly in heterocyclic synthesis, demonstrating their utility in creating complex organic structures through metalation. This approach facilitates the preparation of various heterocyclic compounds and enables concomitant rearrangements and novel synthesis pathways, thereby enriching synthetic chemistry with new tools and methodologies (Familoni, 2002).
Polymorphism in Aromatic Sulfonamides
The study of polymorphism in aromatic sulfonamides, particularly those with fluorine groups, has revealed significant insights into the effects of fluorine on the polymorphic behaviors of these compounds. Research indicates that fluorine substitution can induce polymorphism or pseudopolymorphism, which has implications for the design and development of materials with specific crystallographic properties. This knowledge is critical in materials science, especially in the pharmaceutical industry, where polymorphism can affect the bioavailability and stability of drugs (Terada et al., 2012).
Fluorophores for Zinc(II) Detection
Compounds within the sulfonamide family have been explored for their potential in developing fluorophores for Zinc(II) detection. Zinc(II) specific fluorophores are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound to Zn2+. This application is particularly relevant in biological and chemical research where monitoring and quantifying zinc ions are necessary for understanding various biochemical processes (Kimber et al., 2001).
Mn2+ Complexes with pH-Responsive Relaxivity
Sulfonamide groups have been integrated into ligands to produce Mn2+ complexes with pH-dependent relaxivity, an innovative approach for magnetic resonance imaging (MRI) contrast agents. These complexes offer a pH-dependent relaxivity response, making them promising candidates for more accurately diagnosing and monitoring physiological and pathological processes through MRI (Uzal-Varela et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO3S/c16-11-5-7-12(8-6-11)23-10-9-20-24(21,22)14-4-2-1-3-13(14)15(17,18)19/h1-8,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJJLEOAARLYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)









![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2914837.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)